(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol

chiral building block asymmetric synthesis enantioselective catalysis

(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354006-76-0) is a single-enantiomer (R-configuration) pyrrolidine derivative bearing a 6-methoxypyrimidin-4-yl substituent at the N1 position and a hydroxyl group at the C3 position. The compound has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol.

Molecular Formula C9H13N3O2
Molecular Weight 195.222
CAS No. 1354006-76-0
Cat. No. B2685186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol
CAS1354006-76-0
Molecular FormulaC9H13N3O2
Molecular Weight195.222
Structural Identifiers
SMILESCOC1=NC=NC(=C1)N2CCC(C2)O
InChIInChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m1/s1
InChIKeySRRBFBVDEVTJOA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354006-76-0): A Chiral Heterocyclic Building Block


(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354006-76-0) is a single-enantiomer (R-configuration) pyrrolidine derivative bearing a 6-methoxypyrimidin-4-yl substituent at the N1 position and a hydroxyl group at the C3 position [1]. The compound has a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol . Commercial sources typically offer this compound at purities of 95% or 98% (HPLC/NMR), with storage at 4°C under an inert atmosphere recommended for long-term stability . As a chiral building block featuring a defined (R) stereocenter and a functional hydroxyl handle, it serves as a versatile intermediate in medicinal chemistry for the synthesis of kinase inhibitors, acetyl-CoA carboxylase (ACC) inhibitors, and other biologically active pyrrolidine-containing scaffolds [2].

Why (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol Cannot Be Interchanged with the (S)-Enantiomer, Racemate, or Other Pyrimidinyl-Pyrrolidine Analogs


The (R)-enantiomer of 1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol possesses a defined absolute configuration at the C3 position of the pyrrolidine ring, which dictates the spatial orientation of the hydroxyl group and can lead to divergent interactions with chiral biological targets or asymmetric catalytic environments relative to the (S)-enantiomer (CAS 1354000-76-2) or the racemic mixture (CAS 1353984-40-3) . Alteration of the pyrimidine 6-substituent from methoxy to chloro, ethoxy, or hydrogen changes the hydrogen-bond acceptor/donor profile and lipophilicity of the scaffold, potentially compromising binding affinity, solubility, or downstream synthetic compatibility [1]. Because this compound is primarily deployed as a late-stage functionalization intermediate, selecting the incorrect stereoisomer or a regioisomeric substitution pattern can result in the synthesis of an entirely different diastereomeric series, undermining the reproducibility of structure-activity relationships (SAR) and the integrity of patent exemplification [2]. The quantitative evidence below provides the measured parameters that define this differentiation and guide procurement decisions.

Quantitative Selection Evidence: (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol Versus Closest Analogs


Enantiomeric Identity: (R)-Enantiomer vs. (S)-Enantiomer (CAS 1354000-76-2) vs. Racemate (CAS 1353984-40-3) – Defined Absolute Configuration Drives Synthetic Strategy

The target compound is the single (R)-enantiomer, which is structurally distinct from the (S)-enantiomer and the racemic mixture, each carrying independent CAS registrations (R: 1354006-76-0; S: 1354000-76-2; racemic: 1353984-40-3). The (R)-enantiomer is available from multiple vendors at specified purities of 95% (AKSci) to 98% (Leyan, MolCore), while the (S)-enantiomer is also supplied at 95–98% purity. Selection of the specific enantiomer is mandatory when the target downstream molecule requires a defined stereochemical outcome, such as in the synthesis of diastereomerically pure ACC inhibitors described in patent US8962641B2. [1]

chiral building block asymmetric synthesis enantioselective catalysis

Purity Grading Across Vendor Sources: 95% (AKSci) vs. 98% (Leyan/MolCore) – Enabling Fit-for-Purpose Procurement

Commercial purity specifications for the target (R)-enantiomer range from 95% (AKSci, Bidepharm, Beyotime) to 98% (Leyan, MolCore). The 98% grade (Leyan Product No. 1778762; MolCore MC621629) may be preferred for applications requiring higher initial purity to minimize side reactions during late-stage functionalization, while the 95% grade (AKSci 8874DS; Bidepharm BD289161) may be adequate for early-stage library synthesis where subsequent purification steps are planned. Both purity tiers are offered with batch-specific QC data (NMR, HPLC, GC) available from suppliers such as Bidepharm.

quality control analytical chemistry chemical procurement

Pyrimidine Substituent Impact: 6-Methoxy vs. 6-Chloro vs. 6-Ethoxy – Computed Lipophilicity and Hydrogen-Bonding Profile Differentiation

The 6-position substituent on the pyrimidine ring modulates the overall physicochemical profile of the pyrrolidine scaffold. The target (R)-6-methoxy derivative has a computed XLogP3-AA of 0.5, a hydrogen-bond donor count of 1, and an acceptor count of 5 (PubChem CID 66569765). In contrast, the corresponding (R)-6-chloro analog (CAS 1264038-82-5) has a molecular formula of C8H10ClN3O and molecular weight of 199.64 g/mol, with the chloro substituent conferring higher lipophilicity and different electronic character. The 6-ethoxy racemic analog (CAS 1353953-06-6) has a molecular weight of 209.25 g/mol and an extended alkyl chain, further increasing LogP. These differences in hydrogen-bonding capacity and lipophilicity are expected to influence solubility, target binding, and metabolic stability of downstream compounds. [1]

physicochemical properties drug design structure-property relationships

Chiral Center Position Value: C3-Hydroxy Pyrrolidine vs. Regioisomeric Pyrrolidine Analogs – Synthetic Versatility for Derivatization

The hydroxyl group at the C3 position of the pyrrolidine ring in the target compound provides a defined nucleophilic site for further functionalization (e.g., esterification, etherification, oxidation to ketone, Mitsunobu inversion), distinguishing it from regioisomers such as 2-substituted pyrrolidine analogs that would produce different vectors upon elaboration. Furthermore, the 6-methoxypyrimidine N1 linkage to the pyrrolidine nitrogen, rather than a C-linked or O-linked connectivity, provides a distinct nitrogen-rich, hydrogen-bond-accepting framework relevant to kinase and ACC inhibitor pharmacophores. Comparative analysis of the broader pyrimidine-pyrrolidine patent literature (e.g., US8962641B2) shows that specific substitution patterns are essential for maintaining target activity; regioisomeric variations are predicted to alter binding pose and potency. [1]

regioselective synthesis derivatization medicinal chemistry

Targeted Research and Industrial Applications for (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS 1354006-76-0)


Synthesis of Stereochemically Defined Acetyl-CoA Carboxylase (ACC) Inhibitor Candidates

The (R)-enantiomer serves as a chiral pyrrolidine scaffold for constructing ACC1/ACC2 inhibitor candidates as disclosed in Boehringer Ingelheim/Roche patent US8962641B2 and related filings, where specific pyrimidine substitution patterns and pyrrolidine stereochemistry are essential for target engagement [1]. The 98% purity grade (Leyan/MolCore) is recommended for late-stage lead optimization to ensure high diastereomeric purity of final compounds.

Exploratory Kinase Inhibitor Chemical Biology Probe Development

The 6-methoxypyrimidine-pyrrolidine core is a recognized substructure in kinase inhibitor design (e.g., JAK, IRAK, CDK families) [1]. The 95% purity grade (AKSci/Bidepharm) is suitable for high-throughput parallel library synthesis where intermediate purification is incorporated, while the 98% grade is appropriate for single-compound medicinal chemistry campaigns requiring maximum initial purity.

Chiral Ligand Development for Asymmetric Transition-Metal Catalysis

The defined (R)-configuration at C3, combined with the 6-methoxypyrimidine's nitrogen coordination sites, makes the compound a candidate scaffold for designing chiral N,N- or N,O-ligands for transition-metal-catalyzed asymmetric transformations [1]. The enantiomeric purity of the commercial material (95% or 98% ee-consistent) is critical for achieving high enantioselectivity in catalytic applications.

Synthesis of Pyrrolidine-Functionalized Nucleoside Analogs for Antiviral and Anticancer Screening

The 6-methoxypyrimidine-pyrrolidine scaffold aligns with the structural framework of pyrrolidine-functionalized nucleoside analogs explored for antiviral and anticancer activity [1]. While the target compound itself lacks reported direct biological data, its synthetic accessibility and the precedent of related pyrrolidine-nucleoside conjugates support its use as a key intermediate for generating screening libraries.

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